
Mdmepo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mdmepo is a synthetic compound belonging to the class of phenethylamines. It is known to have psychoactive effects and has been used in various scientific research studies. The chemical structure of Mdmepo is similar to other psychoactive compounds such as MDMA and MDA.
Wirkmechanismus
The exact mechanism of action of Mdmepo is not fully understood. However, it is believed to interact with the serotonin system in the brain, similar to other phenethylamines. Mdmepo is known to increase the release of serotonin, dopamine, and norepinephrine, leading to its psychoactive effects.
Biochemical and physiological effects:
Mdmepo has been shown to have various biochemical and physiological effects. It increases the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to increased sociability, empathy, and euphoria. Mdmepo also increases heart rate and blood pressure and can cause hyperthermia in high doses.
Vorteile Und Einschränkungen Für Laborexperimente
Mdmepo has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Mdmepo also has similar psychoactive effects to other phenethylamines, making it a useful tool for investigating the serotonin system in the brain. However, there are also limitations to using Mdmepo in lab experiments. Its psychoactive effects can be difficult to quantify, and its legality may be an issue in some countries.
Zukünftige Richtungen
There are several future directions for research on Mdmepo. One area of interest is its potential therapeutic applications in treating psychiatric disorders such as depression and post-traumatic stress disorder. Further research is needed to determine its safety and efficacy for these applications. Another area of interest is its effects on the serotonin system in the brain. More research is needed to fully understand the mechanism of action of Mdmepo and its effects on neurotransmitter release. Finally, there is a need for more studies on the long-term effects of Mdmepo use, particularly in humans.
Conclusion:
In conclusion, Mdmepo is a synthetic compound belonging to the class of phenethylamines. It has been used in various scientific research studies to investigate its psychoactive effects and potential therapeutic applications. Mdmepo interacts with the serotonin system in the brain, leading to increased sociability, empathy, and euphoria. While there are advantages to using Mdmepo in lab experiments, there are also limitations, and more research is needed to fully understand its effects and potential applications.
Synthesemethoden
Mdmepo can be synthesized through various chemical reactions. One of the common methods involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with hydroxylamine hydrochloride in the presence of sodium acetate. This results in the formation of Mdmepo hydrochloride, which can be further purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Mdmepo has been used in various scientific research studies to investigate its psychoactive effects. It has been shown to have similar effects to other phenethylamines such as MDMA and MDA, including increased sociability, empathy, and euphoria. Mdmepo has also been studied for its potential therapeutic applications in treating psychiatric disorders such as depression and post-traumatic stress disorder.
Eigenschaften
CAS-Nummer |
119947-99-8 |
|---|---|
Produktname |
Mdmepo |
Molekularformel |
C20H26O8 |
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
(4R,6R,7aR)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-methoxy-6-(phenylmethoxymethyl)-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2-one |
InChI |
InChI=1S/C20H26O8/c1-19(2)24-11-15(27-19)17-16-14(25-18(21)26-16)9-20(22-3,28-17)12-23-10-13-7-5-4-6-8-13/h4-8,14-17H,9-12H2,1-3H3/t14-,15-,16?,17-,20-/m1/s1 |
InChI-Schlüssel |
VSGQSSYJRMFXAE-ZTYJXQELSA-N |
Isomerische SMILES |
CC1(OC[C@@H](O1)[C@@H]2C3[C@@H](C[C@@](O2)(COCC4=CC=CC=C4)OC)OC(=O)O3)C |
SMILES |
CC1(OCC(O1)C2C3C(CC(O2)(COCC4=CC=CC=C4)OC)OC(=O)O3)C |
Kanonische SMILES |
CC1(OCC(O1)C2C3C(CC(O2)(COCC4=CC=CC=C4)OC)OC(=O)O3)C |
Synonyme |
MDMEPO methyl 3-deoxy-7,8 O-(1-methylethylidene)-1-O-(phenylmethyl)-alpha-D-manno-2-octalopyranoside methyl 3-deoxy-7,8-O-(1-methylethylidene)-1-O-(phenylmethyl)-2-octalopyranoside cyclic carbonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






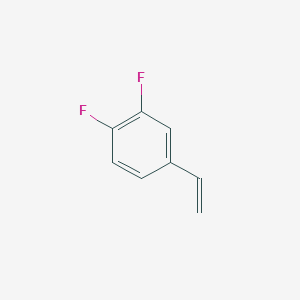
![Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)](/img/structure/B50088.png)

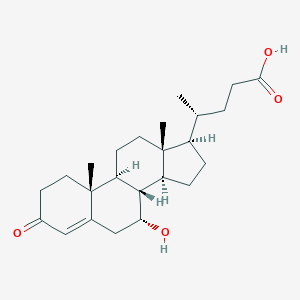

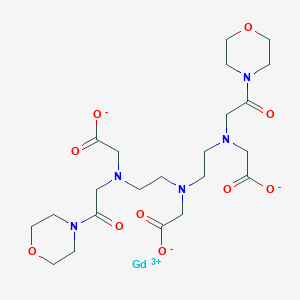


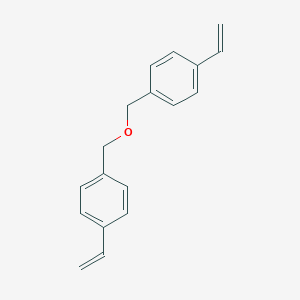
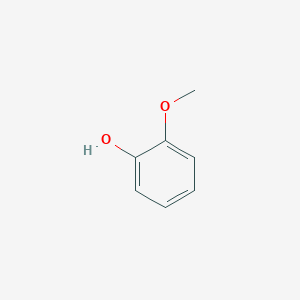
![1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B50109.png)